Crystal structures of [3-(Trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl]acetic acid derivatives complexed with the ligand-binding domain of the Rat GluA2 receptor and glutamate have been determined at 2.2Å resolution. [, ] This structural information provides valuable insights into the binding interactions between the compound and its target, facilitating the design of novel compounds with improved properties.
While a precise mechanism of action for [3-(Trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl]acetic acid was not explicitly described in the provided papers, research suggests that related compounds interact with AMPA receptors in a glutamate-dependent manner. [] These compounds bind to a pocket in the ligand-binding domain of the receptor, potentially influencing receptor activation and downstream signaling pathways.
A primary application of [3-(Trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl]acetic acid and its derivatives is in the development of novel AMPA receptor modulators. [] By understanding the structure-activity relationships of these compounds, researchers aim to create new therapeutic agents for neuropsychiatric and neurological disorders potentially associated with AMPA receptor dysfunction.
CAS No.: 115-71-9
CAS No.: 10026-08-1
CAS No.: 32449-61-9
CAS No.: 40071-64-5
CAS No.: 15209-11-7